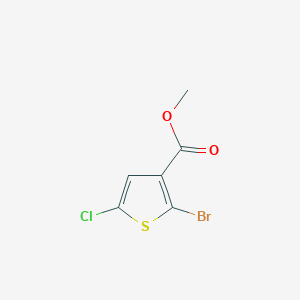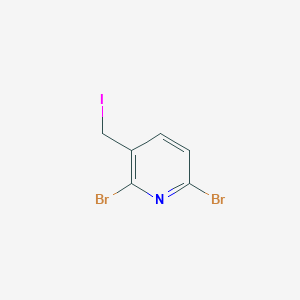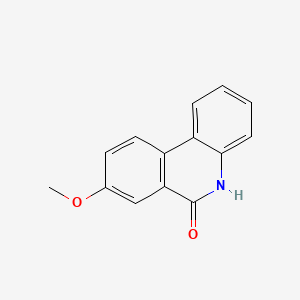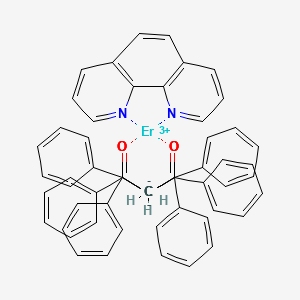
Er(dbm)3(phen),Tris(dibenzoylmethane)mono(phenanthrolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(dibenzoylmethane)mono(phenanthroline)erbium is a coordination compound that features erbium as the central metal ion. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications. The structure consists of three dibenzoylmethane ligands and one phenanthroline ligand coordinated to an erbium ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(dibenzoylmethane)mono(phenanthroline)erbium typically involves the reaction of erbium chloride with dibenzoylmethane and phenanthroline in a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the erbium ion. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for Tris(dibenzoylmethane)mono(phenanthroline)erbium are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(dibenzoylmethane)mono(phenanthroline)erbium primarily undergoes coordination reactions due to the presence of the metal ion. It can also participate in ligand exchange reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation and Reduction: The compound is relatively stable and does not easily undergo oxidation or reduction under normal conditions.
Substitution: Ligand substitution reactions can occur in the presence of stronger ligands that can displace the existing ligands.
Major Products
The major products of these reactions are typically new coordination compounds where the original ligands have been replaced by other ligands.
Wissenschaftliche Forschungsanwendungen
Tris(dibenzoylmethane)mono(phenanthroline)erbium has several applications in scientific research:
Chemistry: Used as a luminescent probe in various chemical analyses due to its strong emission properties.
Biology: Employed in bioimaging and as a fluorescent marker in biological studies.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The luminescent properties of Tris(dibenzoylmethane)mono(phenanthroline)erbium arise from the electronic transitions within the erbium ion. When the compound is excited by an external light source, it absorbs energy and transitions to an excited state. Upon returning to the ground state, it emits light, which is the basis for its luminescent behavior. The phenanthroline ligand plays a crucial role in stabilizing the excited state and enhancing the emission intensity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(dibenzoylmethane)mono(phenanthroline)europium: Similar structure but with europium as the central metal ion. Known for its red luminescence.
Tris(8-hydroxyquinolinato)erbium: Another erbium-based compound with different ligands, used in similar applications.
Europium(III)tris(1,3-diphenyl-1,3-propanedionato)mono(1,10-phenanthroline): Similar coordination environment but with europium instead of erbium.
Uniqueness
Tris(dibenzoylmethane)mono(phenanthroline)erbium is unique due to its specific combination of ligands and the erbium ion, which provides distinct luminescent properties. The choice of ligands influences the stability, solubility, and emission characteristics, making this compound particularly suitable for applications requiring green luminescence.
Eigenschaften
Molekularformel |
C57H41ErN2O6 |
|---|---|
Molekulargewicht |
1017.2 g/mol |
IUPAC-Name |
1,3-diphenylpropane-1,3-dione;erbium(3+);1,10-phenanthroline |
InChI |
InChI=1S/3C15H11O2.C12H8N2.Er/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11H;1-8H;/q3*-1;;+3 |
InChI-Schlüssel |
AVPIJZZFTKUQOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Er+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


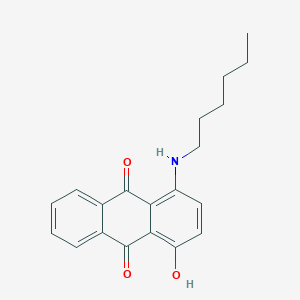
![tert-Butyl2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13130856.png)
![7,18-Di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130859.png)
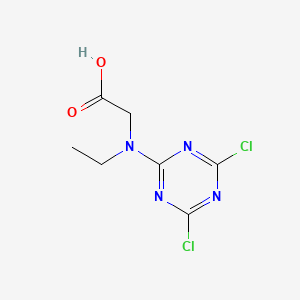
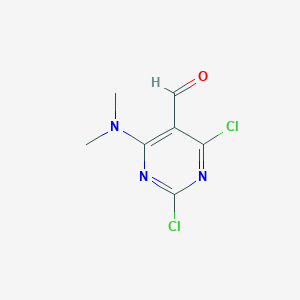
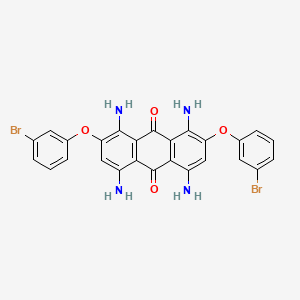


![1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one](/img/structure/B13130893.png)

